molecular formula C27H33N3O5 B11404232 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11404232
M. Wt: 479.6 g/mol
InChI Key: FKZAOHHRBHTGID-UHFFFAOYSA-N
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Description

4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, hydroxy, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of ethoxy, methoxy, hydroxy, and propan-2-yloxy groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Adjusting temperature, pressure, and reaction time for large-scale synthesis.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Signal transduction pathways: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazoles with different substituents. Examples include:

  • 4-(4-METHOXY-3-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-ETHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H33N3O5/c1-6-34-21-11-9-18(15-22(21)33-5)26-23-24(19-14-17(4)8-10-20(19)31)28-29-25(23)27(32)30(26)12-7-13-35-16(2)3/h8-11,14-16,26,31H,6-7,12-13H2,1-5H3,(H,28,29)

InChI Key

FKZAOHHRBHTGID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=C(C=CC(=C4)C)O)OC

Origin of Product

United States

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